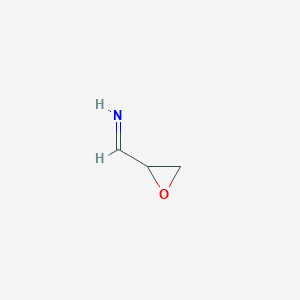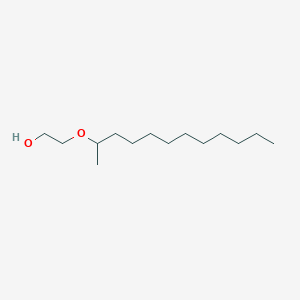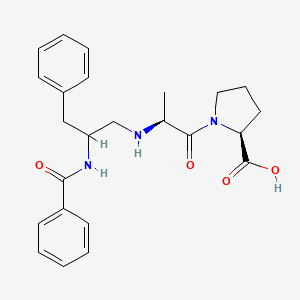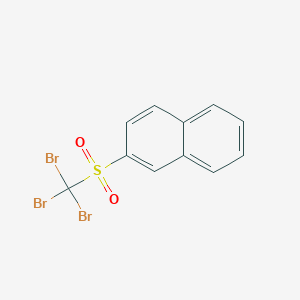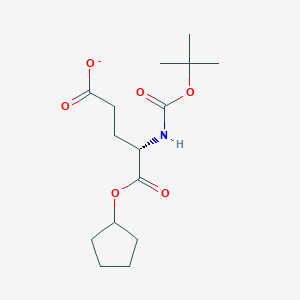
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group, a tert-butoxycarbonyl (Boc) protecting group, and an oxidized norvaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate typically involves the following steps:
Protection of the Amino Group: The amino group of L-norvaline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through nucleophilic substitution reactions, where the Boc-protected oxidized norvaline reacts with cyclopentyl halides under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to modify its functional groups.
Reduction: Reduction reactions can be employed to convert the oxido and oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the cyclopentyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Cyclopentyl halides and other alkyl halides are used in substitution reactions.
Major Products:
Hydroxylated Derivatives: Reduction of the oxido and oxo groups leads to the formation of hydroxylated derivatives.
Substituted Cyclopentyl Derivatives: Nucleophilic substitution reactions yield various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-leucinate
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-isoleucinate
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-valinate
Comparison:
- Structural Differences: While these compounds share the cyclopentyl and Boc-protected amino acid core, they differ in the side chain attached to the alpha carbon.
- Unique Features: Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate is unique due to its specific side chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
82152-23-6 |
|---|---|
Molekularformel |
C15H24NO6- |
Molekulargewicht |
314.35 g/mol |
IUPAC-Name |
(4S)-5-cyclopentyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(8-9-12(17)18)13(19)21-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18)/p-1/t11-/m0/s1 |
InChI-Schlüssel |
JTENPJXMALZPHY-NSHDSACASA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCC1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

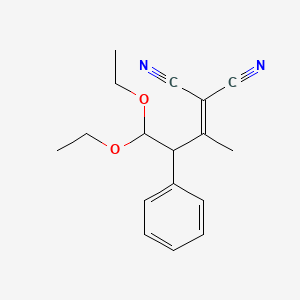
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
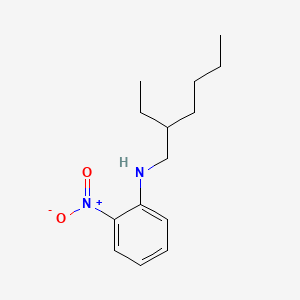
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)

